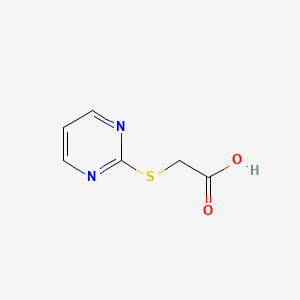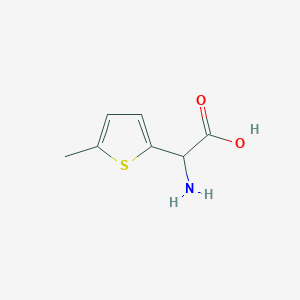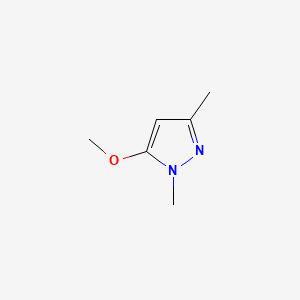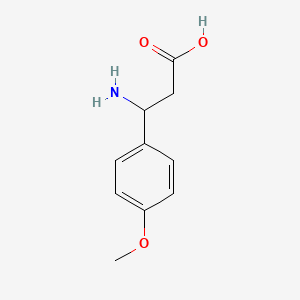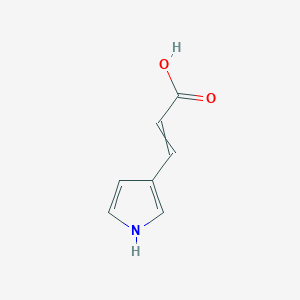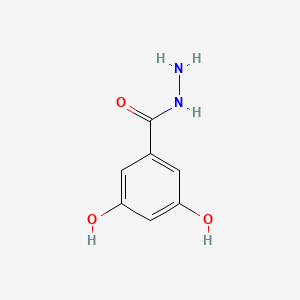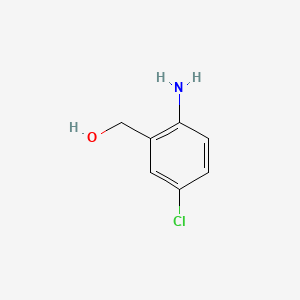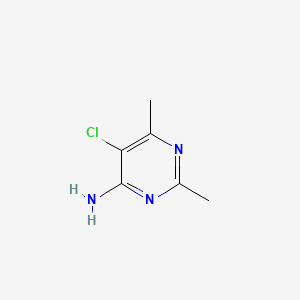
4-Amino-5-chloro-2,6-dimethylpyrimidine
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
4-Amino-5-chloro-2,6-dimethylpyrimidine has been studied for its interaction as an electron donor with a σ-electron acceptor, iodine . This interaction could potentially influence the compound’s interaction with its biological targets.
Biochemical Pathways
This compound participates in the synthesis of diazinoquinolinone, diazinoisoquinolinone, and diazinonaphthyridinone derivatives
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound has a melting point of 165°C , which could influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Amino-5-chloro-2,6-dimethylpyrimidine acts as an electron donor in biochemical reactions. It has been studied for its interaction with sigma-electron acceptors, such as iodine . This compound participates in the synthesis of diazinoquinolinone and isoquinolinone derivatives, which are important in various biochemical pathways . The interaction of this compound with these biomolecules is crucial for its role in biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron donor, forming complexes with sigma-electron acceptors . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is important for its application in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within cells. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-5-chloro-2,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions . The compound is typically purified using column chromatography with a mixture of dichloromethane and isopropanol as the eluent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-5-chloro-2,6-dimethylpyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4-methoxy-6-methylpyrimidine
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
4-Amino-5-chloro-2,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its ability to act as a nucleobase standard and its interaction with electron acceptors make it particularly valuable in various research applications .
Properties
IUPAC Name |
5-chloro-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFCZKYCVQQMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344006 | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2858-20-0 | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-amino-5-chloro-2,6-dimethylpyrimidine a good candidate for cocrystal formation?
A: this compound possesses two nitrogen atoms (N1 and N3) within its pyrimidine ring that can act as proton-accepting sites. [] This characteristic allows it to form hydrogen bonds with a variety of carboxylic acids, leading to the creation of cocrystals. The specific site of protonation (N1 or N3) influences the type of cation formed and subsequently the overall crystal structure. [] This versatility in hydrogen bonding interactions makes this compound a valuable building block for exploring diverse supramolecular architectures. [, , ]
Q2: What are the different types of supramolecular synthons observed in cocrystals involving this compound?
A: Research has revealed two main types of supramolecular synthons in these cocrystals: []
Q3: Besides hydrogen bonding, are there other interactions observed in these cocrystals?
A3: Yes, besides hydrogen bonding, other interactions contribute to the stability of these cocrystals:
- Halogen bonds: Depending on the carboxylic acid used, researchers have observed Br...Br, Cl...Cl, and Cl...O halogen bonds within the crystal structures. []
- π-π stacking interactions: These interactions between the aromatic rings of the pyrimidine and the carboxylic acid further stabilize the crystal packing. []
Q4: Are there examples of this compound forming salts instead of cocrystals?
A: Yes, research shows that this compound can also form salts, showcasing its ability to exist in different ionic states. [] For instance, it forms a salt with 5-chloro-2-hydroxybenzoic acid, where the pyrimidine exists as either a 6-amino-5-chloro-2,4-dimethylpyrimidin-1-ium cation or a 4-amino-5-chloro-2,6-dimethylpyrimidin-1-ium cation. [] This difference in tautomeric forms highlights the versatility of this compound in forming various intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)
